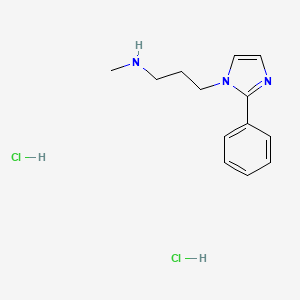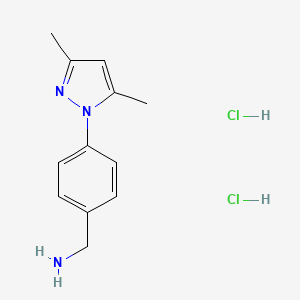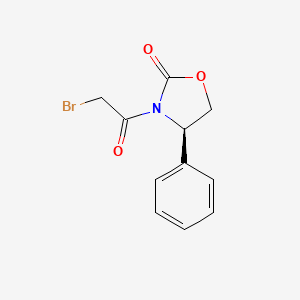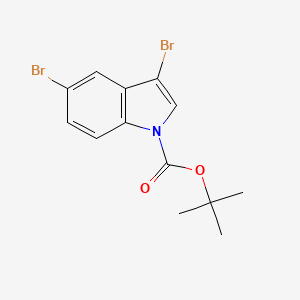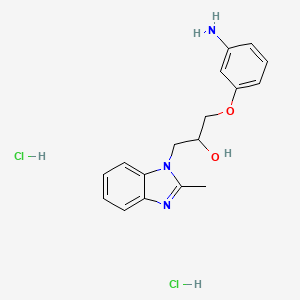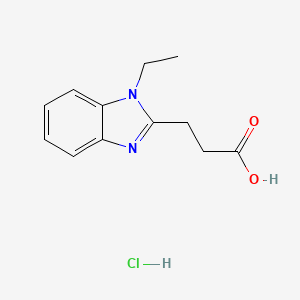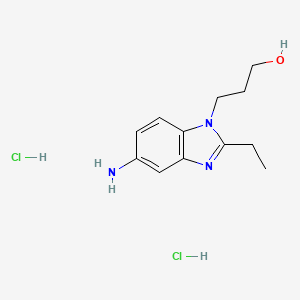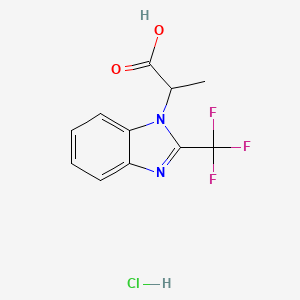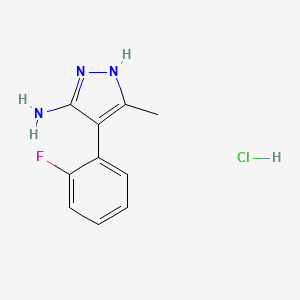![molecular formula C14H18FNO3 B1389257 (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid CAS No. 1104053-47-5](/img/structure/B1389257.png)
(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid
描述
(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid, hereafter referred to as 2FAMPA, is a synthetic organic compound that has recently been the subject of much scientific research. It is a fluorinated derivative of the amino acid 4-methylpentanoic acid, and has been found to possess a variety of biochemical and physiological effects.
科学研究应用
2FAMPA has been found to have a variety of scientific research applications. It has been used in a variety of studies exploring the effects of fluorinated compounds on the human body. It has also been used in studies exploring the effects of synthetic compounds on the environment, as well as in studies exploring the effects of compounds on plant growth and development. Additionally, 2FAMPA has been used in studies exploring the effects of compounds on cell signaling, as well as in studies exploring the effects of compounds on gene expression.
作用机制
The exact mechanism of action of 2FAMPA is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2FAMPA has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. Additionally, 2FAMPA has been found to have anti-inflammatory and analgesic effects. It has also been found to have anti-cancer and anti-tumor effects, as well as anti-oxidant effects.
实验室实验的优点和局限性
2FAMPA has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for experiments. Additionally, the compound is relatively stable and has a low toxicity, making it safe to use in experiments. However, one limitation is that the compound is not water soluble, making it difficult to use in experiments that require the compound to be dissolved in water.
未来方向
Given the potential biochemical and physiological effects of 2FAMPA, there are a variety of potential future directions for research. One potential direction is to further explore the anti-cancer and anti-tumor effects of the compound. Additionally, further research could be conducted to explore the effects of the compound on gene expression and cell signaling. Additionally, research could be conducted to explore the effects of the compound on plant growth and development. Finally, research could be conducted to explore the effects of the compound on the environment.
属性
IUPAC Name |
(2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9(2)7-12(14(18)19)16-13(17)8-10-3-5-11(15)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEIQWICKYUVLD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




